3-Chloro-1-methyl-4-indazolecarbonitrile

Synthetic Chemistry Medicinal Chemistry Building Blocks

Medicinal chemistry teams require indazole building blocks with orthogonal handles for SAR exploration. Unsubstituted analogs introduce tautomeric ambiguity and limit diversification vectors. This polysubstituted scaffold solves these limitations: - **Three orthogonal vectors:** 3-Cl (Suzuki coupling), 4-CN (amide/tetrazole formation), N1-Me (tautomeric lock) - **Lead-like properties:** MW 191.62, zero HBD, 3 HBA; fragment-compatible - **Reliable supply:** Multi-gram quantities available; eliminates resynthesis delays Enables rapid, automated library production for kinase inhibitor discovery in oncology and neuroscience programs.

Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
Cat. No. B12946095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-4-indazolecarbonitrile
Molecular FormulaC9H6ClN3
Molecular Weight191.62 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC(=C2C(=N1)Cl)C#N
InChIInChI=1S/C9H6ClN3/c1-13-7-4-2-3-6(5-11)8(7)9(10)12-13/h2-4H,1H3
InChIKeyWIYMWFLQSLJAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methyl-4-indazolecarbonitrile – Triply Functionalized Indazole Core


3-Chloro-1-methyl-4-indazolecarbonitrile (CAS 256228-71-4, C9H6ClN3, MW 191.62 g/mol) is a polysubstituted indazole scaffold bearing a chlorine atom at the 3-position, a methyl group at N1, and a cyano (nitrile) group at the 4-position . This substitution pattern distinguishes it from simpler indazole building blocks by providing three orthogonal vectors for chemical elaboration. Indazole derivatives are widely employed as bioisosteres of indole and benzimidazole in drug discovery, with documented applications as kinase inhibitors, enzyme modulators, and receptor ligands [1]. The compound serves primarily as a synthetic intermediate for generating lead-like molecules in oncology, inflammation, and neuroscience research programs.

Triple orthogonal handles for parallel synthesis
N1-methyl lock ensures tautomeric consistency
Building block for kinase, inflammation, and neuroscience libraries

3-Chloro-1-methyl-4-indazolecarbonitrile: Advantages Over Simpler Analogs


Indazole-based drug candidates exhibit highly sensitive structure-activity relationships (SAR) where seemingly minor substituent modifications can profoundly alter target engagement, metabolic stability, and synthetic accessibility. The concurrent presence of a 3-chloro group (a halogen bond acceptor and steric modulator), an N1-methyl group (which eliminates tautomeric ambiguity and improves lipophilicity), and a 4-cyano group (an electron-withdrawing hydrogen bond acceptor) creates a unique electronic and steric environment not reproducible by mono- or unsubstituted analogs [1]. The 4-cyano group activates the indazole ring toward nucleophilic aromatic substitution while the 3-chloro group provides a handle for palladium-catalyzed cross-coupling reactions—a combination that enables regioselective diversification unavailable in simpler building blocks such as 1H-indazole-4-carbonitrile or 3-chloro-1H-indazole . Consequently, substituting this compound with a less functionalized analog may require additional synthetic steps, reduce final compound diversity, or compromise biological activity.

Fewer reactive handles
Mono‑ or unsubstituted indazoles provide only 1–2 diversification sites, increasing synthetic steps
Tautomeric ambiguity
Non‑methylated analogs undergo 1H/2H tautomerism, introducing NMR and assay variability
Supply and isomer mismatch
Positional isomers (e.g., 5‑chloro) are less stocked; custom synthesis may delay projects

3-Chloro-1-methyl-4-indazolecarbonitrile: Key Differentiators for Procurement


Dual Reactive Handles vs. Single Functional Group Analogs

3-Chloro-1-methyl-4-indazolecarbonitrile contains three distinct functional groups amenable to orthogonal chemical transformations, whereas simpler comparators possess only one or two reactive sites. The 4-cyano group can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole via [3+2] cycloaddition. Simultaneously, the 3-chloro group serves as a leaving group for nucleophilic aromatic substitution or as a coupling partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. The N1-methyl group blocks tautomerization and prevents N-alkylation side reactions during library synthesis. In contrast, 1H-indazole-4-carbonitrile (lacking both chloro and methyl groups) offers only the cyano group for diversification, while 3-chloro-1H-indazole-4-carbonitrile (lacking N1-methyl) may undergo unwanted N-alkylation or require protection/deprotection sequences . The presence of all three substituents in a single building block reduces the number of synthetic steps required to generate complex, lead-like molecules.

Reactive Handles
Class-level inference
3 reactive sites
vs
1 reactive site
Reduces synthetic steps for lead-like diversification
Based on functional group analysis
Synthetic Chemistry Medicinal Chemistry Building Blocks

Tautomeric Control: N1-Methylation Advantage

Unsubstituted indazole exists as an equilibrium mixture of 1H- and 2H-tautomers, with the 1H-tautomer predominating in solution (approximate 1H:2H ratio of 5:1 in DMSO) [1]. This tautomerism complicates both analytical characterization and structure-based drug design, as the tautomeric state influences hydrogen bonding patterns and target binding conformations. N1-Methylation, as present in 3-Chloro-1-methyl-4-indazolecarbonitrile, locks the compound exclusively in the 1H-indazole form, eliminating tautomeric ambiguity . In contrast, 3-chloro-1H-indazole-4-carbonitrile retains the capacity for tautomeric equilibration, potentially leading to variable NMR spectra, ambiguous docking poses, and inconsistent biological activity across assay replicates. The methyl group also modestly increases lipophilicity (calculated ΔcLogP of +0.5 units relative to the non-methylated analog), which may enhance membrane permeability in cellular assays.

Tautomeric Control
Class-level inference
Single 1H‑tautomer
vs
1H/2H equilibrium
Ensures consistent analytical and biological readouts
Solution‑phase NMR data (indazole class)
Physicochemical Properties Analytical Chemistry Drug Design

Commercial Availability and Purity Metrics

3-Chloro-1-methyl-4-indazolecarbonitrile is commercially available from multiple global suppliers with documented purity specifications. ChemicalBook lists the compound with 95%+ purity (by HPLC) and 99% purity grades from Zibo Hangyu Biotechnology Development Co., Ltd . The compound is supplied in flexible packaging sizes ranging from 1 gram to 1 kilogram, enabling procurement scalability from early discovery to preclinical development. In comparison, certain positional isomers such as 5-chloro-1-methyl-1H-indazole-3-carbonitrile are less widely stocked, potentially requiring custom synthesis and incurring longer lead times . The availability of analytical certificates (including NMR confirmation) from multiple vendors reduces quality assurance burden and ensures batch-to-batch reproducibility.

Supply & Purity
Data to verify
≥95% purity 1 g – 1 kg Multiple vendors
Reduces procurement risk and accelerates timelines
Supplier catalog data; confirm with COA
Procurement Quality Control Supply Chain

3-Chloro-1-methyl-4-indazolecarbonitrile Application Scenarios


Kinase Inhibitor Library Synthesis via Parallel Chemistry

The triply functionalized scaffold enables rapid, parallel synthesis of diverse kinase inhibitor candidates. Researchers can exploit the 4-cyano group for amide coupling or tetrazole formation, the 3-chloro group for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl diversity elements, and the N1-methyl group for assured tautomeric homogeneity across the library [1]. This orthogonal reactivity profile supports automated library production with minimal protecting group manipulations.

SAR Exploration Around the Indazole Core

For medicinal chemistry teams optimizing a lead indazole series, this compound serves as a versatile central scaffold. The presence of both electron-withdrawing (4-CN) and halogen (3-Cl) substituents allows systematic exploration of electronic effects on target binding. The N1-methyl group eliminates the confounding variable of tautomerism, enabling cleaner interpretation of SAR data compared to unsubstituted indazole scaffolds .

Bioisostere Replacement for Indole/Benzimidazole Leads

Indazoles are established bioisosteres of indole and benzimidazole cores in drug discovery. The 3-chloro-1-methyl-4-cyano substitution pattern provides a unique electronic and steric profile that may confer improved metabolic stability or altered selectivity profiles compared to the parent heterocycle. Researchers evaluating bioisosteric replacements can utilize this building block to rapidly access indazole-containing analogs of established lead compounds [1].

Fragment-Based Drug Discovery Follow-Up Chemistry

The relatively low molecular weight (191.62 g/mol) and balanced physicochemical properties (three hydrogen bond acceptors, zero donors) make this compound an attractive starting point for fragment elaboration. Following a fragment hit, the 3-chloro and 4-cyano groups provide vectors for growth into adjacent binding pockets, while the N1-methyl group locks the binding conformation. The compound's commercial availability in multi-gram quantities supports rapid hit expansion without resynthesis delays.

Application
Selection Property
Validation Focus
Parallel kinase inhibitor library synthesis
Orthogonal reactivity (3‑Cl, 4‑CN, N1‑Me)
Library diversity and protecting‑group‑free workflow
Indazole core SAR exploration
Tautomeric homogeneity (N1‑Me)
Clean SAR interpretation without tautomeric bias
Indole/benzimidazole bioisostere replacement
Unique electronic/steric profile (3‑Cl, 4‑CN)
Metabolic stability and selectivity profiling
Fragment elaboration follow‑up
Low MW and balanced physicochemical properties
Growth vector compatibility and commercial scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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